Ammonium, [4-[(Z)-(3-amino-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenyl]hydroxyoxo-
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Overview
Description
3-AMINO-5-[1-(4-NITRO-PHENYL)-METH-(Z)-YLIDENE]-2-THIOXO-THIAZOLIDIN-4-ONE is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with an amino group, a nitrophenyl group, and a methylene group. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-5-[1-(4-NITRO-PHENYL)-METH-(Z)-YLIDENE]-2-THIOXO-THIAZOLIDIN-4-ONE typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-5-[1-(4-NITRO-PHENYL)-METH-(Z)-YLIDENE]-2-THIOXO-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
3-AMINO-5-[1-(4-NITRO-PHENYL)-METH-(Z)-YLIDENE]-2-THIOXO-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 3-AMINO-5-[1-(4-NITRO-PHENYL)-METH-(Z)-YLIDENE]-2-THIOXO-THIAZOLIDIN-4-ONE is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions. The presence of the nitro group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as thiamine (Vitamin B1), exhibit similar biological activities.
Thiadiazoles: Compounds like 1,2,3-thiadiazole and 1,3,4-thiadiazole share structural similarities and biological properties.
Pyrazoles: Compounds with a pyrazole ring, such as 3,5-dimethylpyrazole, also exhibit comparable chemical reactivity.
Uniqueness
3-AMINO-5-[1-(4-NITRO-PHENYL)-METH-(Z)-YLIDENE]-2-THIOXO-THIAZOLIDIN-4-ONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a nitro group allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H7N3O3S2 |
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Molecular Weight |
281.3 g/mol |
IUPAC Name |
(5Z)-3-amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7N3O3S2/c11-12-9(14)8(18-10(12)17)5-6-1-3-7(4-2-6)13(15)16/h1-5H,11H2/b8-5- |
InChI Key |
CVCXAQTYHMLKTF-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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